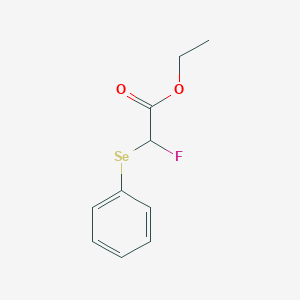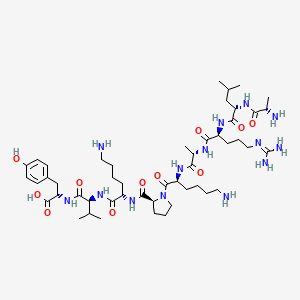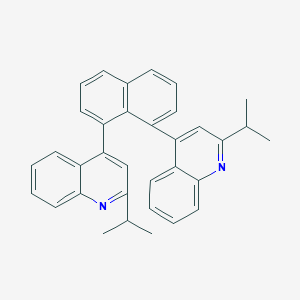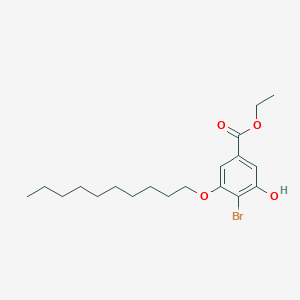
3,7,11-Trimethyldodeca-2,6,10-triene-1,5-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7,11-Trimethyldodeca-2,6,10-triene-1,5-diol is an organic compound with the molecular formula C15H26O2. It is a derivative of farnesol, a naturally occurring sesquiterpene alcohol. This compound is characterized by its three methyl groups and three double bonds, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,11-Trimethyldodeca-2,6,10-triene-1,5-diol typically involves the reaction of farnesol with appropriate reagents under controlled conditions. One common method includes the use of a Grignard reagent, such as methylmagnesium bromide, to introduce the methyl groups at specific positions on the farnesol backbone. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
3,7,11-Trimethyldodeca-2,6,10-triene-1,5-diol undergoes various chemical reactions, including:
Substitution: Halogenation reactions can introduce halogen atoms at specific positions, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Hydrogen gas, palladium catalyst
Halogenating Agents: Bromine, chlorine
Major Products Formed
Oxidation Products: Aldehydes, carboxylic acids
Reduction Products: Saturated hydrocarbons
Substitution Products: Halogenated derivatives
Applications De Recherche Scientifique
3,7,11-Trimethyldodeca-2,6,10-triene-1,5-diol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,7,11-Trimethyldodeca-2,6,10-triene-1,5-diol involves its interaction with specific molecular targets and pathways. In biological systems, it may modulate enzyme activity, influence gene expression, and affect cellular signaling pathways. For example, it has been shown to regulate blood sugar levels and lipid metabolism by interacting with key enzymes involved in these processes .
Comparaison Avec Des Composés Similaires
3,7,11-Trimethyldodeca-2,6,10-triene-1,5-diol can be compared with other similar compounds, such as:
Farnesol: A precursor to this compound, with similar structural features but lacking the hydroxyl groups.
Farnesoic Acid: An oxidized form of farnesol, with a carboxylic acid group instead of hydroxyl groups.
Dimethyl (bis[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl]oxy)silane: A derivative with additional functional groups, used in specialized industrial applications.
These comparisons highlight the unique features of this compound, such as its specific hydroxyl groups and its role in various chemical and biological processes.
Propriétés
Numéro CAS |
674299-09-3 |
|---|---|
Formule moléculaire |
C15H26O2 |
Poids moléculaire |
238.37 g/mol |
Nom IUPAC |
3,7,11-trimethyldodeca-2,6,10-triene-1,5-diol |
InChI |
InChI=1S/C15H26O2/c1-12(2)6-5-7-13(3)10-15(17)11-14(4)8-9-16/h6,8,10,15-17H,5,7,9,11H2,1-4H3 |
Clé InChI |
GIKQPOXYNFNFEO-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(=CC(CC(=CCO)C)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Methyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine](/img/structure/B12541751.png)
![Propanoyl chloride, 2-methyl-2-[(tribromoacetyl)amino]-](/img/structure/B12541757.png)
![2-[Methyl(phenyl)amino]-3-phenylprop-2-enal](/img/structure/B12541763.png)
![1H-Imidazole, 4-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]-](/img/structure/B12541776.png)

![4-Phenyl-1H-thieno[3,4-b][1,4]diazepin-2(3H)-one](/img/structure/B12541782.png)
![2-[(10-Iododecyl)oxy]-6-(4-octylphenyl)naphthalene](/img/structure/B12541784.png)
![{4-[4-(4-Fluorobenzoyl)piperidin-1-yl]phenyl}(piperidin-4-yl)methanone](/img/structure/B12541787.png)

![[2-(Dibenzo[b,d]thiophen-4-yl)phenyl](trimethyl)stannane](/img/structure/B12541805.png)
